(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one
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Overview
Description
(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with hydroxymethyl and methyl groups. The stereochemistry at the 4 and 5 positions is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding diketone using a chiral reducing agent such as L-Selectride . The reaction is usually carried out at low temperatures to maintain stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum on carbon supports to achieve high yields and purity. The reaction conditions are optimized to ensure the correct stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: L-Selectride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4,5-Dihydroxy-2-pyrrolidinone
- (4S,5S)-4-Methyl-5-hydroxy-2-pyrrolidinone
- (4S,5S)-4,5-Bis(hydroxymethyl)-2-pyrrolidinone
Uniqueness
(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidinone ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S,5S)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPDHOSZYGKNV-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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